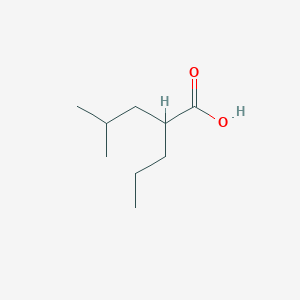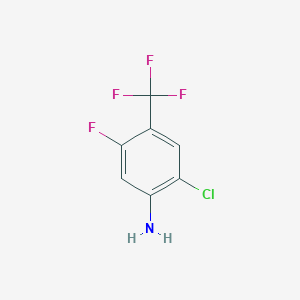
(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a furan ring substituted with a p-tolyl group and an aniline moiety connected through a methylene bridge
Aplicaciones Científicas De Investigación
(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline typically involves the condensation reaction between 4-methylaniline and 5-(p-tolyl)furan-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones, carboxylic acids, or other oxidized derivatives.
Reduction: Amines, alcohols, or other reduced derivatives.
Substitution: Halogenated compounds, substituted anilines, or furan derivatives.
Mecanismo De Acción
The mechanism of action of (E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-methyl-N-((5-phenylfuran-2-yl)methylene)aniline: Similar structure but with a phenyl group instead of a p-tolyl group.
(E)-4-methyl-N-((5-(p-methoxyphenyl)furan-2-yl)methylene)aniline: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.
Uniqueness
(E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline is unique due to the presence of both a furan ring and a p-tolyl group, which can impart distinct electronic and steric properties. These properties may influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-3-7-16(8-4-14)19-12-11-18(21-19)13-20-17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSTPWRUGJCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2724338.png)




![Methyl (E)-4-[4-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2724343.png)
![3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2724344.png)


![3-cyclopentyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2724353.png)

![phenyl N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamate](/img/structure/B2724356.png)
![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)
